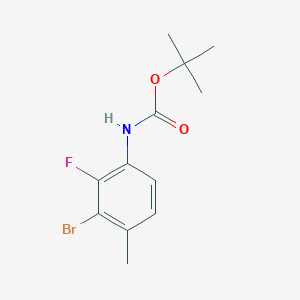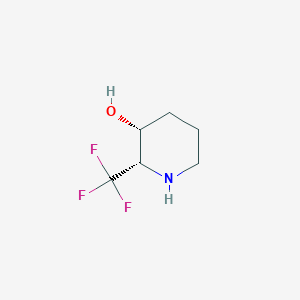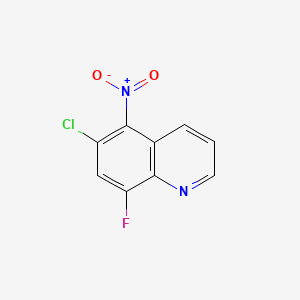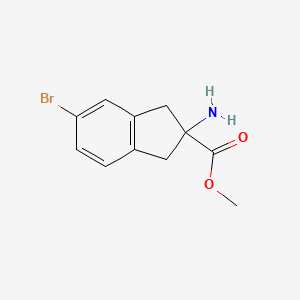
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound that belongs to the indene family. This compound is characterized by its unique structure, which includes a bromine atom and an amino group attached to an indene backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted indene derivatives, while oxidation can produce indene ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but lacks the bromine atom and ester group.
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar functional groups but different core structure.
5-Methylindane: Similar indene backbone but different substituents.
Uniqueness
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the indene scaffold makes it a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
methyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6,13H2,1H3 |
InChI-Schlüssel |
HKBOCLWPQRDUFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
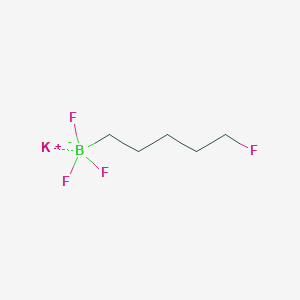
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)
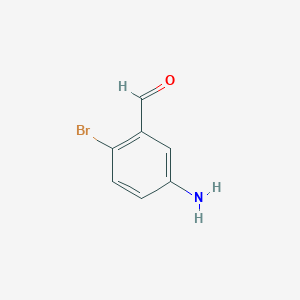

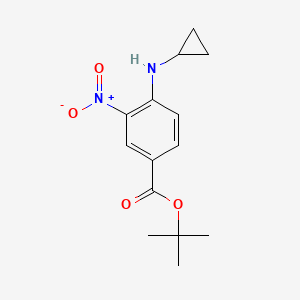
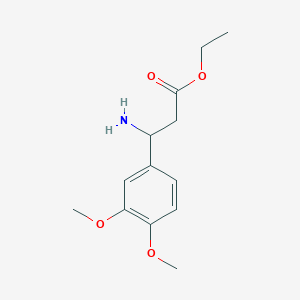
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
